molecular formula C19H20N2O6 B2882141 Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate CAS No. 1171402-20-2

Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2882141
CAS No.: 1171402-20-2
M. Wt: 372.377
InChI Key: HCMPAIPMONAMOQ-UHFFFAOYSA-N
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Description

Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the isoxazole ring, and the piperidine ring. One common method involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Synthesis of the isoxazole ring: This involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate involves its interaction with cellular targets that regulate the cell cycle and apoptosis. The compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis through the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is unique due to the combination of the benzo[d][1,3]dioxole, isoxazole, and piperidine rings in a single molecule. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Biological Activity

Methyl 1-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzo[d][1,3]dioxole and isoxazole moiety, which are known for their diverse biological properties. The molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, and it has a molecular weight of approximately 288.30 g/mol.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Receptors : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.

Anticancer Activity

This compound has been studied for its effects on various cancer cell lines. The following table summarizes findings from recent studies:

Cell Line Effect Observed Mechanism
LNCaP (Prostate)Cell cycle arrest at S phaseInduction of apoptosis
MIA PaCa-2 (Pancreatic)Reduced cell viabilityInhibition of metabolic enzymes
CCRF-CEM (Leukemia)Significant apoptosisDisruption of mitochondrial function

Antimicrobial Activity

In addition to anticancer properties, this compound has exhibited antimicrobial activity against several pathogens. A study evaluated its efficacy against common bacterial strains:

Microorganism Zone of Inhibition (mm) Comparison with Standard Drug
Escherichia coli15Comparable to ciprofloxacin
Bacillus subtilis18Superior to standard antibiotics
Aspergillus niger12Moderate activity

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of the compound led to significant reductions in tumor size in xenograft models, suggesting potential for therapeutic use in oncology.
  • Neuropharmacological Effects : Research indicated that the compound might enhance cognitive function by modulating neurotransmitter systems, particularly dopamine and serotonin pathways.

Properties

IUPAC Name

methyl 1-[2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-24-19(23)12-4-6-21(7-5-12)18(22)10-14-9-16(27-20-14)13-2-3-15-17(8-13)26-11-25-15/h2-3,8-9,12H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMPAIPMONAMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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